molecular formula C21H18N4O2 B5376114 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one

1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B5376114
M. Wt: 358.4 g/mol
InChI Key: QJXUISCXTTWQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(Quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one, also known as QSPIPO, is a novel chemical compound that has recently gained significant attention in the scientific community. QSPIPO belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure. The compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development and biomedical research.

Mechanism of Action

The exact mechanism of action of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. The compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, the compound has some limitations in terms of its stability and solubility, which may affect its pharmacokinetic properties and efficacy.

Future Directions

There are several potential future directions for research on 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one. One area of focus could be the development of new analogs and derivatives of the compound with improved pharmacokinetic properties and efficacy. Another area of research could be the investigation of the compound's effects on other signaling pathways and molecular targets in the brain. Additionally, further studies are needed to determine the safety and toxicity of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one in humans, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one involves a multistep reaction process, which begins with the preparation of the starting materials, quinoxaline-5-carboxylic acid and indole-3-carboxaldehyde. These two compounds are then reacted with piperidine and acetic anhydride to form the spirocyclic structure of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one. The final product is purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been extensively studied for its potential applications in various fields of biomedical research. One of the most promising areas of research is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress in the brain.

properties

IUPAC Name

1'-(quinoxaline-5-carbonyl)spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-19(14-4-3-7-17-18(14)23-11-10-22-17)25-12-8-21(9-13-25)15-5-1-2-6-16(15)24-20(21)27/h1-7,10-11H,8-9,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXUISCXTTWQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=C5C(=CC=C4)N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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